molecular formula C21H16N2O4S2 B2626587 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide CAS No. 896337-86-3

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide

Cat. No. B2626587
CAS RN: 896337-86-3
M. Wt: 424.49
InChI Key: JKXFJGRNLYJHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide, also known as BML-275, is a small-molecule inhibitor that targets the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making BML-275 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide”:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. Their mechanism often involves disrupting microbial cell walls or interfering with essential enzymes .

Anticancer Research

Benzothiazole derivatives are widely researched for their anticancer properties. This compound has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways . These properties make it a promising candidate for developing new cancer therapies.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another significant area of research. It has been studied for its ability to reduce inflammation by inhibiting key enzymes and cytokines involved in the inflammatory process . This makes it a potential candidate for treating inflammatory diseases such as arthritis.

Antiviral Agents

Research has also explored the antiviral properties of benzothiazole derivatives. This compound has shown promise in inhibiting the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells . This application is particularly relevant in the context of emerging viral infections.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which is crucial in the development of enzyme inhibitors as therapeutic agents. For example, it has been investigated for its potential to inhibit enzymes involved in metabolic disorders and other diseases .

Optical Materials

Beyond biological applications, this compound has been researched for its use in optical materials. Its unique chemical structure allows it to be used in the development of materials with specific optical properties, such as fluorescence and electroluminescence . These materials have applications in sensors, imaging, and display technologies.

Structural Studies

The structural properties of this compound have been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis . Understanding its crystal structure and intermolecular interactions is essential for designing new compounds with improved properties and for various applications in material science.

Drug Development

Finally, this compound is a valuable scaffold in drug development. Its versatility allows it to be modified to enhance its pharmacological properties, making it a useful starting point for developing new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-16(18(24)12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFJGRNLYJHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.